molecular formula C16H17N3O2 B6671102 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide

Cat. No.: B6671102
M. Wt: 283.32 g/mol
InChI Key: BYMBNWIXPRZVRW-ZFWWWQNUSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridazine ring, an oxolane ring, and a carboxamide group

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-6-8-18-19-11-14)17-10-13-7-9-21-15(13)12-4-2-1-3-5-12/h1-6,8,11,13,15H,7,9-10H2,(H,17,20)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBNWIXPRZVRW-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2=CN=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2=CN=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the oxolane and pyridazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The oxolane ring and carboxamide group are crucial for its binding affinity and specificity.

    Pathways Involved: The compound may influence pathways related to cell signaling, metabolism, or gene expression, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyrazine-4-carboxamide: Contains a pyrazine ring, offering different electronic properties.

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridazine-4-carboxamide is unique due to its specific combination of the oxolane and pyridazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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